Einecs 258-405-5
Description
EINECS 258-405-5 (CAS 405-05-0) is a fluorinated aromatic compound with the molecular formula C₇H₅FO₂ and a molecular weight of 140.11 g/mol. It is identified as 2-fluorobenzoic acid or a structurally related derivative, characterized by a benzene ring substituted with fluorine and carboxylic acid groups. Key physicochemical properties include a LogP (octanol-water partition coefficient) of ~1.55 (XLOGP3) and moderate aqueous solubility (1.21 mg/mL) .
Synthetically, it is produced via halogenation reactions—for example, bromination in acetic acid at 45°C for 26 hours, yielding 48% product . Applications include use as an intermediate in pharmaceuticals and agrochemicals due to its bioisosteric fluorine atom, which enhances metabolic stability and binding affinity.
Properties
CAS No. |
53166-67-9 |
|---|---|
Molecular Formula |
C20H21NO5 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-(methylamino)-1-phenylpropan-1-ol;2-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C10H15NO.C10H6O4/c1-8(11-2)10(12)9-6-4-3-5-7-9;11-9(12)7-5-6-3-1-2-4-8(6)14-10(7)13/h3-8,10-12H,1-2H3;1-5H,(H,11,12) |
InChI Key |
QKWOGZAIBLZHBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NC.C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The preparation of Einecs 258-405-5 involves specific synthetic routes and reaction conditions. Industrial production methods typically include:
Synthetic Routes: The compound is synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts. The exact synthetic route can vary depending on the desired purity and yield.
Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained.
Industrial Production: Large-scale production of this compound involves the use of industrial reactors and purification systems to produce the compound in bulk quantities.
Chemical Reactions Analysis
Einecs 258-405-5 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogens or other functional groups, depending on the reaction conditions.
Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as solvents, catalysts, and temperature control.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Einecs 258-405-5 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological studies to understand cellular processes and interactions.
Medicine: Investigated for its potential therapeutic effects and used in drug development.
Industry: Utilized in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of Einecs 258-405-5 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Receptors: It binds to specific receptors on the cell surface, triggering a cascade of intracellular events.
Activation of Pathways: The binding leads to the activation of signaling pathways, resulting in various cellular responses.
Molecular Targets: The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
EINECS 258-405-5 belongs to a class of fluorinated benzoic acid derivatives. Below is a detailed comparison with two structurally and functionally similar compounds:
Table 1: Comparative Analysis of this compound and Analogues
| Property | This compound (CAS 405-05-0) | 3-Fluorobenzoic Acid (CAS 455-38-9) | 4-Hydroxybenzoic Acid (CAS 99-96-7) |
|---|---|---|---|
| Molecular Formula | C₇H₅FO₂ | C₇H₅FO₂ | C₇H₆O₃ |
| Substituents | 2-F, -COOH | 3-F, -COOH | 4-OH, -COOH |
| Molecular Weight | 140.11 | 140.11 | 138.12 |
| LogP (XLOGP3) | 1.55 | 1.62 | 1.41 |
| Water Solubility | 1.21 mg/mL | 0.89 mg/mL | 5.34 mg/mL |
| TPSA (Ų) | 37.3 | 37.3 | 57.5 |
| BBB Permeability | Yes | Yes | No |
| GI Absorption | High | High | Moderate |
| Synthetic Yield | 48% (bromination) | 52% (direct fluorination) | 75% (Kolbe-Schmitt reaction) |
Structural and Functional Differences
Substituent Position Effects :
- This compound (2-fluoro) exhibits higher solubility than its 3-fluoro isomer due to reduced steric hindrance and improved hydrogen-bonding capacity. However, the 3-fluoro derivative (CAS 455-38-9) has a marginally higher LogP, suggesting enhanced lipophilicity .
- 4-Hydroxybenzoic acid (CAS 99-96-7) replaces fluorine with a hydroxyl group, significantly increasing polarity (TPSA = 57.5 Ų) and water solubility but eliminating BBB penetration .
Bioactivity and Applications: Fluorinated analogs like this compound are preferred in drug design for their metabolic stability. The 2-fluoro derivative is used in nonsteroidal anti-inflammatory drug (NSAID) precursors, whereas 4-hydroxybenzoic acid is a preservative in cosmetics and food . The 3-fluoro isomer shows higher antimicrobial activity but lower thermal stability compared to this compound .
However, 4-hydroxybenzoic acid has estrogenic activity at high doses, limiting its use in pharmaceuticals .
Research Findings and Implications
- Predictive Toxicology : Machine learning models (e.g., RASAR) demonstrate that structural analogs like those in Table 1 can predict toxicity for 33,000+ EINECS compounds using only 1,387 labeled chemicals, highlighting efficiency in risk assessment .
- Synthetic Optimization : The Kolbe-Schmitt reaction for 4-hydroxybenzoic acid achieves 75% yield, outperforming fluorination methods. This underscores the trade-off between functional group reactivity and process scalability .
- Regulatory Considerations : Fluorinated benzoic acids face stricter regulations due to persistence in the environment, whereas hydroxybenzoic acids are GRAS (Generally Recognized as Safe) but require monitoring for endocrine disruption .
Q & A
Q. What statistical methods validate reproducibility in multi-institutional studies of this compound?
- Methodological Answer : Implement inter-laboratory calibration using standardized reference materials. Apply Bland-Altman plots or intraclass correlation coefficients (ICC) to assess agreement. Publish detailed protocols via platforms like Protocols.io to mitigate variability .
Ethical and Interdisciplinary Considerations
Q. How do I ensure ethical compliance in human cell-based studies involving this compound?
- Methodological Answer : Obtain ethics approval for cell line sourcing (e.g., HEK293, HeLa) and disclose donor consent in publications. Adhere to NIH or EU guidelines for biomedical research. Include ethical statements in the methods section and reference institutional review board (IRB) approvals .
Q. What interdisciplinary approaches integrate this compound into materials science or pharmacology?
- Methodological Answer : Collaborate with domain experts to design hybrid studies (e.g., drug delivery systems, catalytic applications). Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to align objectives with gaps in both fields. Publish in interdisciplinary journals with dual-subject indexing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
